5-{3-Isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole
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Overview
Description
5-{3-Isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole is a heterocyclic compound that combines several pharmacologically active moieties. This compound is part of the triazolothiadiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{3-Isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole typically involves the reaction of 4-amino-5-isopropyl-4H-1,2,4-triazole-3-thiol with 2-(3-methoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid in the presence of phosphoryl chloride . The reaction is carried out under reflux conditions, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-{3-Isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
5-{3-Isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use as an anti-inflammatory and antiviral agent.
Mechanism of Action
The mechanism of action of 5-{3-Isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase, cholinesterase, and alkaline phosphatase . It also exhibits antioxidant activity by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles: These compounds share a similar core structure and exhibit comparable biological activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Another class of heterocyclic compounds with similar pharmacological properties.
Uniqueness
5-{3-Isopropyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-2-(3-methoxyphenyl)-4-methyl-1,3-thiazole is unique due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets .
Properties
Molecular Formula |
C17H17N5OS2 |
---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H17N5OS2/c1-9(2)14-19-20-17-22(14)21-16(25-17)13-10(3)18-15(24-13)11-6-5-7-12(8-11)23-4/h5-9H,1-4H3 |
InChI Key |
RFGJMDPXMLERIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN4C(=NN=C4S3)C(C)C |
Origin of Product |
United States |
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